molecular formula C12H17Cl3Si B3115802 p-(t-Butyl)phenethyltrichlorosilane CAS No. 211925-40-5

p-(t-Butyl)phenethyltrichlorosilane

Cat. No.: B3115802
CAS No.: 211925-40-5
M. Wt: 295.7 g/mol
InChI Key: QWNMCEZWNSHQMT-UHFFFAOYSA-N
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Description

p-(t-Butyl)phenethyltrichlorosilane is an organosilicon compound with the chemical formula C14H19Cl3Si. It is a colorless and transparent liquid with a pungent odor at room temperature. This compound is insoluble in water but soluble in organic solvents such as ethanol and esters . It is widely used in organic synthesis and has applications in the preparation of silicone polymers, silicone rubber, silicone oil, surfactants, water repellents, and lubricants .

Preparation Methods

p-(t-Butyl)phenethyltrichlorosilane can be prepared through a silylation reaction. One common method involves reacting p-(tert-butyl)benzoic acid with bromoethane to produce p-(tert-butyl)phenethyl acetate, which is then reacted with triphenylsilyl chloride to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

p-(t-Butyl)phenethyltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include triphenylsilyl chloride, bromoethane, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of p-(t-Butyl)phenethyltrichlorosilane involves its ability to form stable bonds with organic and inorganic substrates. This property makes it useful in the formation of chemically bonded phases, such as in gas chromatography . The compound’s molecular targets and pathways involve its interaction with various functional groups, facilitating the formation of stable organosilicon compounds.

Comparison with Similar Compounds

p-(t-Butyl)phenethyltrichlorosilane can be compared with other similar organosilicon compounds, such as:

    Phenethyltrichlorosilane: Lacks the tert-butyl group, resulting in different reactivity and applications.

    tert-Butyltrichlorosilane: Lacks the phenethyl group, leading to variations in its chemical properties and uses.

    Phenyltrichlorosilane: Contains a phenyl group instead of a phenethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the tert-butyl and phenethyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications .

Properties

IUPAC Name

2-(4-tert-butylphenyl)ethyl-trichlorosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl3Si/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNMCEZWNSHQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211925-40-5
Record name p-(t-Butyl)phenethyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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